molecular formula C17H22N4O2S B6725482 N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6725482
M. Wt: 346.4 g/mol
InChI Key: RBGJKFNXBIZDJW-UHFFFAOYSA-N
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Description

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a pyridine carboxamide. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11(2)23-14-7-13(8-19-9-14)16(22)21-17-20-10-15(24-17)12-3-5-18-6-4-12/h7-12,18H,3-6H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGJKFNXBIZDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)NC2=NC=C(S2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Piperidine Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.

    Pyridine Carboxamide Formation: The final step involves coupling the thiazole-piperidine intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents.

    Process Intensification: Utilizing continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of N-oxides or sulfoxides.

    Reduction: Can yield primary amines or alcohols.

    Substitution: Can produce various substituted derivatives with altered pharmacological properties.

Scientific Research Applications

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-piperidin-4-yl-1,3-thiazol-2-yl)acetamide
  • N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)-5-propan-2-yloxypyridine-3-carboxamide is unique due to the presence of the propan-2-yloxy group on the pyridine ring, which can influence its pharmacokinetic properties and biological activity. This structural feature distinguishes it from other similar compounds and can lead to differences in its interaction with biological targets and its overall efficacy in various applications.

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